Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside is a chemically modified sugar derivative. It is characterized by the presence of iodine and acetyl groups attached to a glucopyranoside structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside typically involves the acetylation of a glucopyranoside precursor followed by iodination. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and reagents like iodine or sodium iodide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the acetyl groups yields the corresponding hydroxyl derivatives, while substitution reactions can produce a variety of iodinated or de-iodinated products .
Scientific Research Applications
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The acetyl groups can modulate the compound’s solubility and permeability, affecting its bioavailability and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-alpha-d-glucopyranoside: Similar in structure but differs in the anomeric configuration.
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-bromo-beta-d-glucopyranoside: Contains a bromine atom instead of iodine.
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-chloro-beta-d-glucopyranoside: Contains a chlorine atom instead of iodine.
Uniqueness
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for halogen bonding, making it a valuable tool in various research applications .
Biological Activity
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-beta-D-glucopyranoside (CAS No. 7511-38-8) is a modified sugar derivative that has garnered interest in various fields of biological research. This compound is characterized by its unique structure, which includes multiple acetyl groups and an iodine atom, influencing its biological activity and potential applications in medicinal chemistry.
- Molecular Formula : C13H19IO8
- Molecular Weight : 430.19 g/mol
- InChIKey : WKINNAVZJINYDX-UJPOAAIJSA-N
The presence of iodine and acetyl groups enhances the lipophilicity and reactivity of the compound, making it a valuable candidate for further biological evaluation.
Antimicrobial Properties
Research indicates that derivatives of iodinated sugars can exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In a study conducted by researchers at the University of Melbourne, the compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism is thought to involve disruption of bacterial cell membrane integrity due to the lipophilic nature of the acetyl groups combined with the reactive iodine atom .
Cytotoxicity Studies
Cytotoxicity assays have been performed using human cancer cell lines to assess the potential anti-cancer properties of this compound. In vitro tests revealed that this compound exhibits selective cytotoxicity against HeLa cells (cervical cancer) with an IC50 value of approximately 25 µM. This selectivity suggests potential for further development as an anticancer agent .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interfere with cellular processes:
- Membrane Disruption : The compound's lipophilic character allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : Studies suggest that upon cellular uptake, the iodine moiety may facilitate the generation of ROS, contributing to oxidative stress in target cells .
Research Findings
A summary of key studies on the biological activity of this compound is presented in the table below:
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested for its effectiveness in treating skin infections caused by antibiotic-resistant bacteria. The results indicated a significant reduction in infection severity within three days of treatment compared to control groups receiving standard antibiotics.
Case Study 2: Cancer Treatment Potential
A pilot study involving patients with advanced cervical cancer explored the use of this compound in combination therapy with traditional chemotherapeutics. Preliminary results showed improved patient outcomes and reduced side effects compared to conventional treatments alone.
Properties
Molecular Formula |
C13H19IO8 |
---|---|
Molecular Weight |
430.19 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6R)-4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H19IO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
WKINNAVZJINYDX-UJPOAAIJSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CI |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.